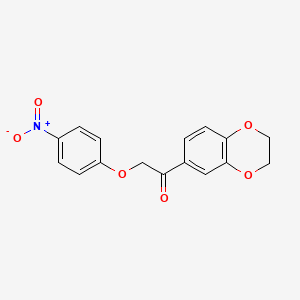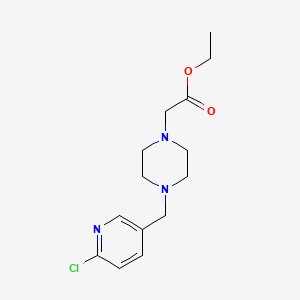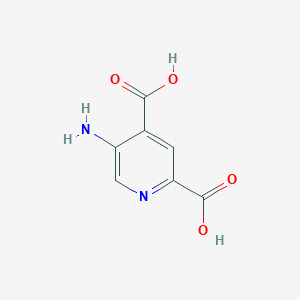![molecular formula C14H22N2 B8667499 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline](/img/structure/B8667499.png)
4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline
Overview
Description
4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline: is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a cyclopentyl ring attached to a methylamine group, with a dimethylaminophenyl substituent on the cyclopentyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline typically involves the reaction of cyclopentylmethylamine with 4-dimethylaminobenzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on various biological systems. It can act as a ligand for certain receptors or enzymes, helping to elucidate their functions.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline involves its interaction with specific molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The cyclopentyl ring provides structural rigidity, enhancing the compound’s stability and specificity.
Comparison with Similar Compounds
[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamine: This compound has similar structural features but with methoxy groups instead of dimethylamino groups.
[1-(4-Methoxyphenyl)cyclopentyl]methylamine: Similar structure with a methoxy group instead of a dimethylamino group.
Uniqueness: 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research applications, offering different reactivity and interaction profiles compared to its analogs.
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H22N2/c1-16(2)13-7-5-12(6-8-13)14(11-15)9-3-4-10-14/h5-8H,3-4,9-11,15H2,1-2H3 |
InChI Key |
JDSPDOKKQNTPGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(CCCC2)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
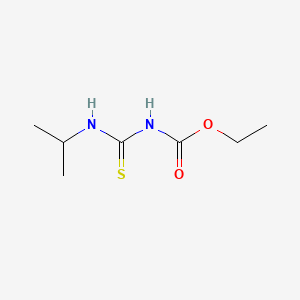

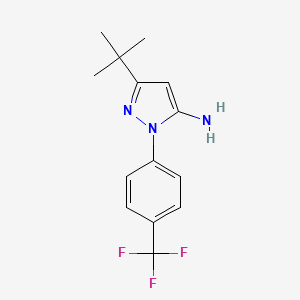
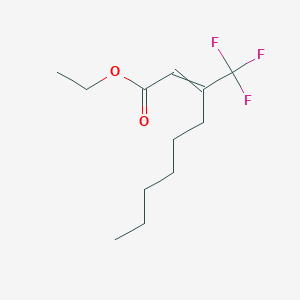
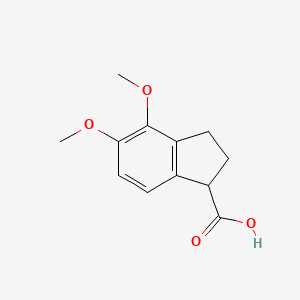

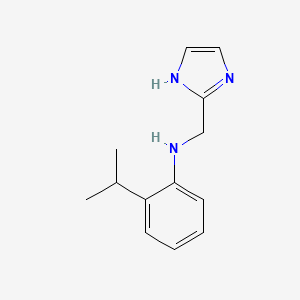
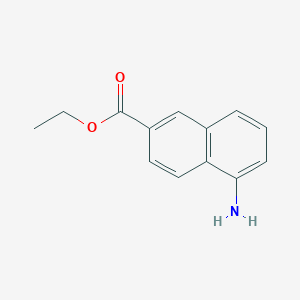
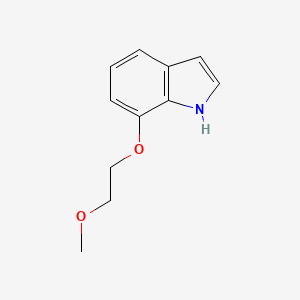
![3-[[4-[1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid](/img/structure/B8667479.png)
![3-[(s)-Amino(4-chlorophenyl)methyl]benzonitrile](/img/structure/B8667480.png)
